

molecular weight of (2-Fluoro-5-(isopropylcarbamoyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (2-Fluoro-5-(isopropylcarbamoyl)phenyl)boronic acid

Cat. No.: B1461906

[Get Quote](#)

An In-Depth Technical Guide to **(2-Fluoro-5-(isopropylcarbamoyl)phenyl)boronic acid**: Properties, Synthesis, and Application in Drug Discovery

Abstract

(2-Fluoro-5-(isopropylcarbamoyl)phenyl)boronic acid is a specialized arylboronic acid derivative that has emerged as a valuable building block in medicinal chemistry and drug development. Its unique structural features—a fluorine atom, an isopropylcarbamoyl group, and a boronic acid moiety—confer desirable properties for its application in creating complex molecular architectures, particularly through palladium-catalyzed cross-coupling reactions. This guide provides a comprehensive overview of this reagent, detailing its physicochemical properties, synthesis and purification strategies, analytical validation methods, and critical applications in modern pharmaceutical research. Authored from the perspective of a Senior Application Scientist, this document synthesizes technical data with practical, field-proven insights to support researchers and drug development professionals in its effective utilization.

Introduction and Strategic Importance

The rational design of novel therapeutics often hinges on the availability of versatile and highly functionalized chemical building blocks. Arylboronic acids are a cornerstone of modern synthetic chemistry, primarily due to their pivotal role in the Suzuki-Miyaura cross-coupling reaction, which enables the efficient formation of carbon-carbon bonds.[\[1\]](#)[\[2\]](#)

(2-Fluoro-5-(isopropylcarbamoyl)phenyl)boronic acid (Figure 1) is a particularly strategic reagent. The presence of a fluorine atom can significantly enhance key drug-like properties, such as metabolic stability, bioavailability, and binding affinity, by altering the molecule's electronic profile and lipophilicity.^{[1][3]} The isopropylcarbamoyl group provides a hydrogen bond donor and acceptor, offering a handle for molecular recognition and interaction with biological targets, while also influencing solubility. This combination makes the compound an invaluable intermediate for constructing diverse chemical libraries aimed at discovering new drug candidates, especially in fields like oncology and targeted therapies.^[1]

This guide serves as a technical resource, elucidating the critical aspects of this compound to ensure its successful application in a research and development setting.

Physicochemical and Safety Data

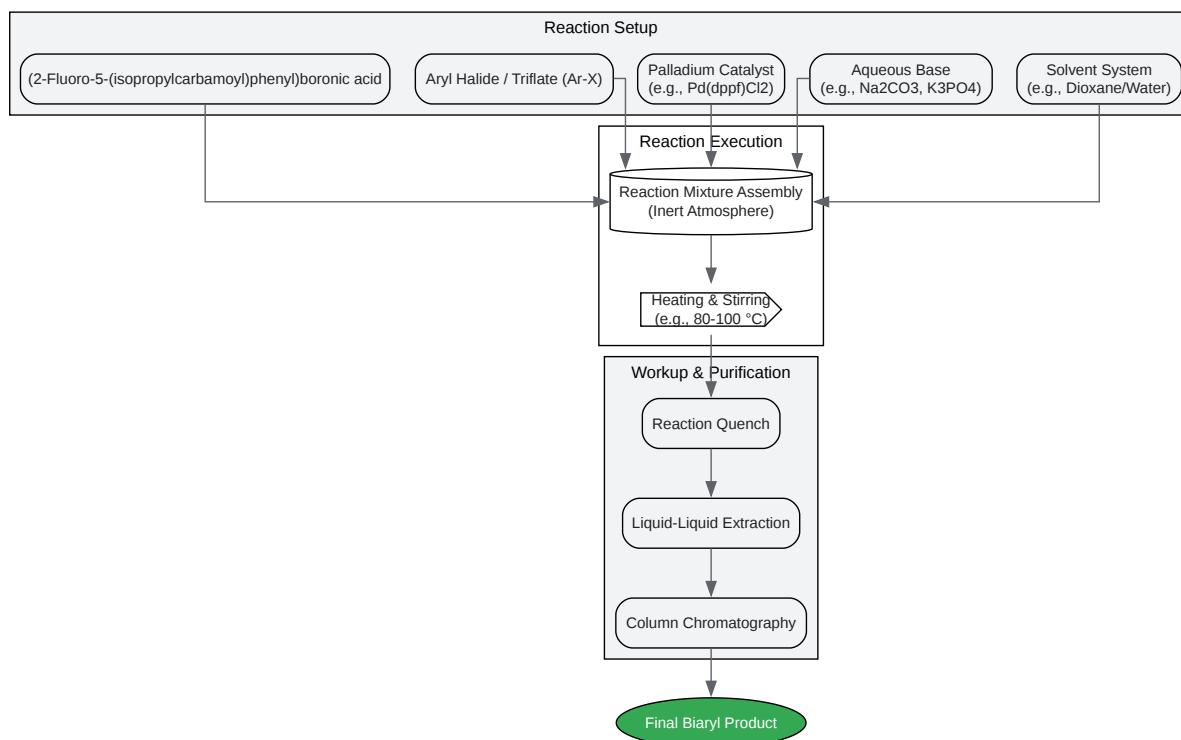
A thorough understanding of a reagent's properties is fundamental to its proper handling, application, and the reproducibility of experimental results. The key characteristics of **(2-Fluoro-5-(isopropylcarbamoyl)phenyl)boronic acid** are summarized in Table 1.

Table 1: Physicochemical Properties and Identifiers

Property	Value	Source
Molecular Weight	225.03 g/mol	
Molecular Formula	C ₁₀ H ₁₃ BFNO ₃	
CAS Number	874289-49-3	
Synonym	2-fluoro-5-[(isopropylamino)carbonyl]phenylboronic acid	
Appearance	White to off-white solid	
Purity	≥98% (typical)	
InChI Key	NCRUGKRIPMQSQHI-UHFFFAOYSA-N	

Safety and Handling Profile

As with all boronic acids, appropriate safety measures are imperative. This compound is classified with the following hazard statements:


- H315: Causes skin irritation.
- H319: Causes serious eye irritation.
- H335: May cause respiratory irritation.

Expert Insight: The fine, dusty nature of many solid boronic acids necessitates handling within a fume hood using appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. The hygroscopic and air-sensitive nature of some boronic acids also warrants specific storage conditions to maintain product quality.[\[4\]](#)

Core Application: The Suzuki-Miyaura Cross-Coupling

The primary utility of **(2-Fluoro-5-(isopropylcarbamoyl)phenyl)boronic acid** is as a coupling partner in the Suzuki-Miyaura reaction. This palladium-catalyzed process forms a C(sp²)-C(sp²) bond between the boronic acid and an aryl or vinyl halide/triflate, enabling the synthesis of complex biaryl structures that are prevalent in many marketed drugs.[\[5\]](#)

The general workflow for employing this reagent in a Suzuki-Miyaura coupling is depicted below.

[Click to download full resolution via product page](#)

Caption: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Mechanistic Considerations and Causality

- **Choice of Catalyst:** A catalyst like Pd(dppf)Cl₂ is often effective for coupling with hetero(aryl) halides as the dppf ligand is both electron-rich and has a large bite angle, which promotes the reductive elimination step and stabilizes the palladium center.[5]
- **Role of the Base:** The base is critical for the transmetalation step. It activates the boronic acid by converting it to a more nucleophilic boronate species (-B(OH)₃⁻), which then transfers its organic group to the palladium center. The choice of base (e.g., K₃PO₄ vs. Na₂CO₃) can influence reaction rates and yields, depending on the specific substrates.
- **Inert Atmosphere:** Assembling the reaction under an inert atmosphere (e.g., nitrogen or argon) is a self-validating protocol. It prevents the oxidation of the Pd(0) active catalyst to Pd(II), which would halt the catalytic cycle and lead to failed or low-yielding reactions.

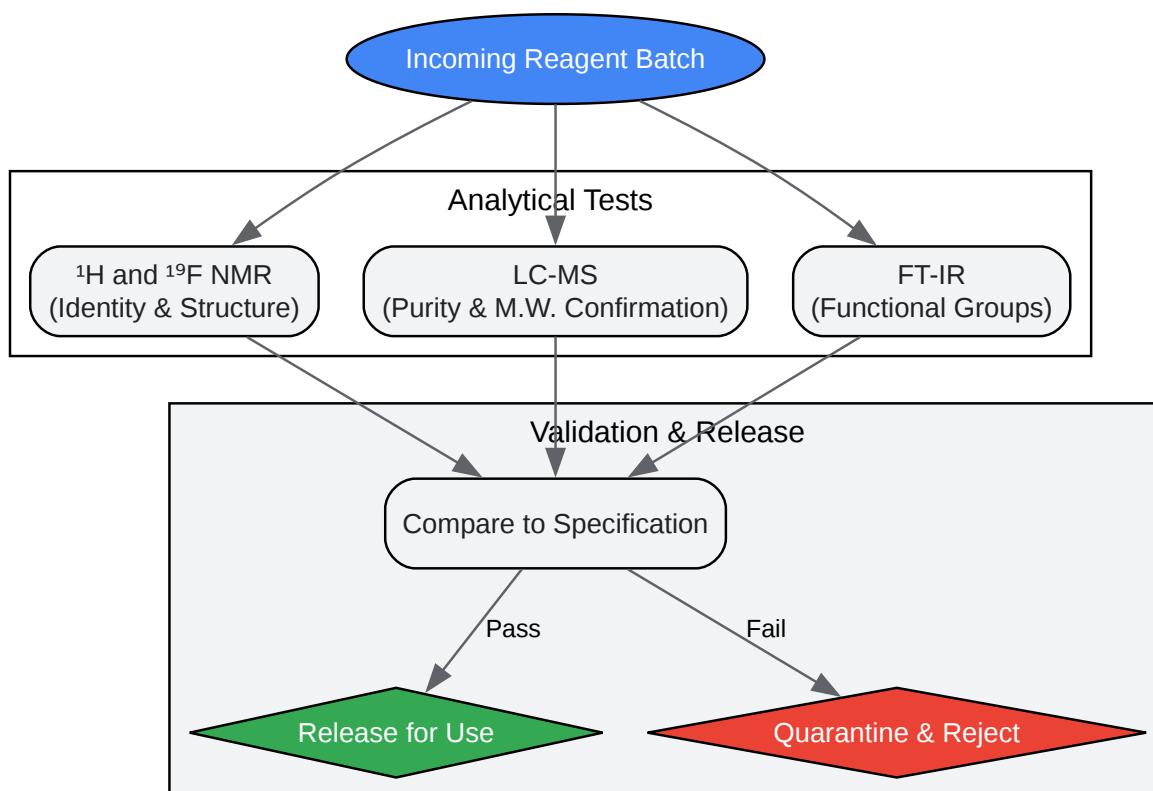
Synthesis and Purification Strategies

While this guide focuses on the application of the title compound, understanding its synthesis provides insight into potential impurities. A common synthetic route involves the ortho-lithiation of a protected fluorobenzamide, followed by electrophilic trapping with a trialkyl borate and subsequent hydrolysis.

Plausible Synthetic Protocol

- **Starting Material:** Begin with a suitable precursor, such as 3-fluoro-N-isopropylbenzamide.
- **Directed ortho-Metalation (DoM):** Treat the precursor with a strong base like n-butyllithium (n-BuLi) at low temperatures (e.g., -78 °C). The amide group directs the deprotonation to the ortho position (C2).
 - **Causality:** The low temperature is crucial to prevent side reactions and decomposition of the organolithium intermediate.
- **Borylation:** Add a trialkyl borate, such as triisopropyl borate, to the reaction mixture. The organolithium species acts as a nucleophile, attacking the boron atom.[2][6]
- **Hydrolysis:** Upon completion, carefully quench the reaction with an acidic aqueous solution (e.g., 1M HCl). This hydrolyzes the borate ester to the desired boronic acid.

- Purification: The crude product can be purified by recrystallization or precipitation. A common technique involves dissolving the crude material in an organic solvent and inducing precipitation by adding an anti-solvent (e.g., hexanes).


Impurity Profile and Control

A primary concern with boronic acids is the presence of the corresponding protodeboronated impurity (in this case, 3-fluoro-N-isopropylbenzamide). This can arise from premature quenching of the organometallic intermediate. Additionally, boronic acids can form cyclic trimeric anhydrides known as boroxines, especially upon standing or heating.[\[6\]](#)

Trustworthiness through Protocol Design: To minimize these impurities, the reaction must be conducted under strictly anhydrous conditions until the hydrolysis step. For long-term storage and easier characterization, converting the boronic acid to a more stable pinacol or neopentyl glycol ester is a common and highly recommended strategy.[\[6\]](#)

Quality Control and Analytical Validation

Ensuring the identity, purity, and stability of **(2-Fluoro-5-(isopropylcarbamoyl)phenyl)boronic acid** is paramount for achieving reliable and reproducible downstream results. A multi-pronged analytical approach is required.

[Click to download full resolution via product page](#)

Caption: A logical workflow for the quality control validation of the boronic acid reagent.

Step-by-Step Analytical Protocols

A. ^1H and ^{19}F NMR Spectroscopy (Identity and Structural Confirmation)

- Sample Preparation: Dissolve ~5-10 mg of the solid in a suitable deuterated solvent (e.g., DMSO-d_6 or CDCl_3). DMSO-d_6 is often preferred as the acidic $\text{B}(\text{OH})_2$ protons are typically observable.
- Acquisition: Acquire a standard ^1H NMR spectrum. The expected aromatic signals, the isopropyl methine (septet) and methyl (doublet) signals, and the amide NH proton should be present and integrate correctly.
- ^{19}F NMR: Acquire a proton-decoupled ^{19}F NMR spectrum. A single resonance corresponding to the aryl fluoride should be observed.

- Validation: The observed chemical shifts and coupling constants must match the established reference spectrum for the compound.

B. LC-MS (Purity Assessment and Molecular Weight Verification)

- Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent mixture (e.g., acetonitrile/water).
- Chromatography: Use a reverse-phase C18 column. A typical gradient might run from 10% to 95% acetonitrile (with 0.1% formic acid) over 5-10 minutes.
- Detection: Monitor the elution using a UV detector (e.g., at 254 nm) and a mass spectrometer (in both positive and negative ion modes).
- Validation: The primary peak in the chromatogram should have an area of ≥98%. The mass spectrum should show the expected molecular ion ($[M+H]^+$ or $[M-H]^-$) corresponding to the molecular weight of 225.03. This confirms both purity and identity.

Handling, Storage, and Stability

The long-term stability of arylboronic acids is a critical consideration for ensuring experimental consistency.

- Storage Conditions: The compound should be stored under an inert atmosphere (argon or nitrogen) in a tightly sealed container.^[4] While some sources suggest room temperature storage, refrigeration (2-8 °C) is a prudent measure to slow potential degradation pathways.
^[4]
- Hygroscopicity: Boronic acids can be hygroscopic.^[4] Exposure to moisture can facilitate decomposition (protodeboronation) and the formation of boroxines. Always handle the material in a dry environment (e.g., a glove box or by quickly weighing and resealing the container).
- Potential for Genotoxicity: It is important to note that some arylboronic acids have been found to be weakly mutagenic in microbial assays, and they may be considered potential genotoxic impurities (PGIs) in active pharmaceutical ingredients (APIs).^[7] Therefore,

effective removal from the final product is essential, and methods to do so include basic washes, scavenging resins, or selective crystallization.[\[7\]](#)

Conclusion

(2-Fluoro-5-(isopropylcarbamoyl)phenyl)boronic acid is a high-value, enabling reagent for pharmaceutical R&D. Its well-defined structure provides medicinal chemists with a powerful tool for synthesizing novel entities with enhanced drug-like properties. By understanding its physicochemical characteristics, adhering to rigorous analytical validation, and employing proper handling techniques, researchers can confidently leverage this building block to accelerate the discovery and development of next-generation therapeutics. The principles and protocols outlined in this guide provide a framework for its effective and reliable application, grounded in the core tenets of scientific integrity and reproducibility.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. nbino.com [nbino.com]
- 2. mdpi.com [mdpi.com]
- 3. nbino.com [nbino.com]
- 4. fishersci.com [fishersci.com]
- 5. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
- To cite this document: BenchChem. [molecular weight of (2-Fluoro-5-(isopropylcarbamoyl)phenyl)boronic acid]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1461906#molecular-weight-of-2-fluoro-5-isopropylcarbamoyl-phenyl-boronic-acid>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com